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Compound of Interest

Compound Name:
Tetradecylguanidine

monohydrochloride

CAS No.: 19098-08-9

Cat. No.: B1144381

Get Quote

Executive Summary
This technical guide analyzes the design, synthesis, and application of guanidine-based

cationic surfactants (GCS). Unlike quaternary ammonium compounds (QACs) that rely solely

on electrostatic attraction, GCS leverage the guanidinium moiety to form bidentate hydrogen

bonds with membrane phosphates and carboxylates. This "arginine-mimetic" capability allows

for unique membrane interactions—ranging from transient pore formation (translocation) to

complete solubilization (lysis)—making them critical tools for non-viral gene delivery and

antimicrobial therapeutics.

Molecular Architecture & Design Logic
The efficacy of a GCS is dictated by the interplay between its polar headgroup and hydrophobic

tail.

The Guanidinium Advantage (The "Y-Shaped" Warhead)
The guanidinium group (
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) is planar and Y-shaped. Its delocalized positive charge allows it to form a bidentate hydrogen
bond with oxyanions (phosphates, sulfates, carboxylates) on the cell membrane.

Stability: The

of the guanidinium side chain is

, ensuring it remains protonated at physiological pH.

The "Arginine Fork": This interaction is stronger and more directional than the point-charge

interaction of ammonium heads, allowing GCS to phase-separate into lipid domains and

induce negative curvature.

Hydrophobic Tail Optimization
The alkyl chain length determines the Hydrophile-Lipophile Balance (HLB) and the Critical

Micelle Concentration (CMC).

C10–C12 (Lauryl): High CMC, rapid kinetics, but often insufficient membrane residence time

for stable pore formation.

C14 (Myristyl): Often the "sweet spot" for antimicrobial activity; balances solubility with

membrane insertion depth.

C16–C18 (Cetyl/Stearyl): Lower CMC, higher stability. Preferred for gene delivery vectors

(lipoplexes) where stable compaction of DNA is required.

Mechanistic Action: The Translocation-Lysis
Continuum
GCS do not function through a single mechanism. Their concentration relative to the lipid

membrane determines the outcome.

Pathway Visualization
The following diagram illustrates the transition from surface adsorption to pore formation.
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Figure 1: Mechanistic pathway of Guanidine-based surfactants. The pivotal step is the

bidentate H-bonding which anchors the surfactant before the hydrophobic tail inserts to cause

stress.

Synthesis & Characterization
To ensure reproducibility, the synthesis must yield a mono-disperse headgroup. The most

robust route involves guanylating a primary amine precursor.

Core Synthesis Protocol (Guanylation)
Reagents: Primary amine surfactant (e.g., Dodecylamine), 1H-Pyrazole-1-carboxamidine

hydrochloride (HPC), Diisopropylethylamine (DIPEA). Solvent: DMF or Methanol.

Dissolution: Dissolve 1.0 eq of alkyl-amine in DMF.

Activation: Add 1.2 eq of DIPEA to scavenge protons.

Addition: Add 1.1 eq of HPC. The pyrazole group is a good leaving group.

Reaction: Stir at room temperature for 16–24 hours.

Purification: Precipitate in cold diethyl ether. Recrystallize from ethanol/acetone.

Verification:
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-NMR (Look for disappearance of amine protons and appearance of broad guanidine singlet
at

ppm).

Experimental Protocols
Calcein Leakage Assay (Membrane Permeabilization)
This is the gold standard for quantifying membrane disruption. It relies on the self-quenching

property of calcein at high concentrations.[1][2]

Principle:

Intact Liposome:

Fluorescence Quenched (Dark).

Leaky Liposome: Calcein release

Dilution

Fluorescence De-quenched (Bright).

Step-by-Step Methodology:

Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) (e.g., POPC:POPG 4:1)

containing 70 mM calcein via extrusion (100 nm filter).

Purification: Remove unencapsulated calcein using a Sephadex G-50 size-exclusion column.

Baseline Setup: Dilute lipid stock to

in buffer (HEPES, pH 7.4) in a quartz cuvette. Measure fluorescence (

) at

,

.
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Induction: Inject GCS aliquot. Monitor intensity (

) for 10 minutes.

Max Lysis Control: Add 0.1% Triton X-100 to lyse all vesicles (

).

Calculation:

Hemolysis Assay (Biocompatibility Check)
GCS must be selective for bacterial/target membranes over mammalian red blood cells

(RBCs).

Preparation: Wash human RBCs (hRBCs) 3x with PBS. Resuspend to 4% v/v.

Incubation: Mix

RBC suspension with

GCS solution (serial dilutions). Incubate 1 hr at 37°C.

Separation: Centrifuge at 1000g for 5 mins.

Quantification: Transfer supernatant to 96-well plate. Measure Absorbance at 540 nm

(Hemoglobin).

Controls: PBS (0% lysis), 1% Triton X-100 (100% lysis).

Structure-Activity Relationships (SAR)[3][4]
The following table summarizes representative data trends for mono-alkyl guanidine

surfactants. Note how the "sweet spot" shifts depending on the application.

Table 1: Comparative Physicochemical and Biological Properties
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Tail Length CMC (mM)
Hemolysis (

)

Antimicrobial
(MIC)

Transfection
Efficiency

C10 (Decyl) ~15.0
> 500

(Low)

High (Low

potency)
Negligible

C12 (Lauryl) ~8.5 ~150 Moderate Low

C14 (Myristyl) ~2.1 ~45 Optimal (Low

MIC)
Moderate

C16 (Cetyl) ~0.6
< 10

(High)

Moderate

(Solubility

issues)

High (Stable

Lipoplexes)

Interpretation: C14 is ideal for antimicrobial use (high potency, manageable toxicity). C16 is

required for gene delivery to ensure the complex stays intact before entering the cell, despite

higher inherent toxicity.

R&D Workflow Visualization
This diagram outlines the logical flow for validating a new Guanidine-based surfactant

candidate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144381?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Rational Design
(Tail Length/Spacer)

2. Synthesis & NMR/MS Verification

3. Physiochemical Characterization
(CMC, Surface Tension)

4. Model Membrane Assays
(Calcein Leakage / Langmuir)

5. Biological Validation

Therapeutic Index Calculation
(HC50 / MIC)

Click to download full resolution via product page

Figure 2: Validation workflow. Note that Model Membrane assays (Step 4) serve as a

gatekeeper before expensive biological validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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